Deoxy Risedronic Acid

説明

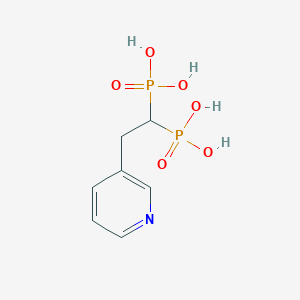

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(1-phosphono-2-pyridin-3-ylethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO6P2/c9-15(10,11)7(16(12,13)14)4-6-2-1-3-8-5-6/h1-3,5,7H,4H2,(H2,9,10,11)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZMOFWIRXNQJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(P(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10226653 | |

| Record name | Deoxy risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75755-10-1 | |

| Record name | Deoxy risedronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075755101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Deoxy risedronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10226653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DEOXY RISEDRONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU59Z0XVL4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies for Deoxy Risedronic Acid

Synthetic Routes and Chemical Transformations Leading to Deoxy Risedronic Acid

The formation of this compound is intrinsically linked to the manufacturing processes of Risedronate, a well-known bisphosphonate. wikipedia.orgnih.gov It is recognized as USP Risedronate Related Compound C, highlighting its emergence as a byproduct in the synthesis of the primary drug substance. scbt.com

The synthesis of Risedronic Acid, and consequently this compound, typically involves the reaction of 3-pyridyl acetic acid with a phosphonylating agent. google.com this compound is an impurity that can arise during this process, particularly when reaction conditions are not strictly controlled. Its formation underscores the complexity of the reaction pathways involved in the synthesis of bisphosphonates.

The primary reaction for the synthesis of Risedronic Acid involves the phosphonylation of 3-pyridyl acetic acid. google.comgoogle.com This is often achieved by reacting 3-pyridyl acetic acid with phosphorous acid and a phosphorus halide, such as phosphorus trichloride (B1173362), in a suitable solvent. google.comresearchgate.net The formation of this compound can occur under these conditions, likely through a competing reaction pathway where the hydroxyl group at the C1 position of the ethylidene backbone is absent.

The reaction conditions for Risedronate synthesis, which can inadvertently lead to the formation of this compound, are outlined in the table below.

| Parameter | Condition | Source |

| Starting Material | 3-pyridyl acetic acid | google.com |

| Reagents | Phosphorous acid, Phosphorus trichloride | google.comgoogle.com |

| Solvent | Acetonitrile (B52724), Methanesulfonic acid | google.comresearchgate.net |

| Temperature | 70-75°C (in Acetonitrile) | google.com |

This table outlines the typical conditions for the synthesis of Risedronic Acid, during which this compound may be formed as a related compound.

The key starting material for the synthesis is 3-pyridyl acetic acid. google.com The phosphonylating agents, typically a combination of phosphorous acid and a phosphorus halide like phosphorus trichloride or phosphorus oxychloride, are crucial for the formation of the bisphosphonate structure. researchgate.netgoogle.com The choice of solvent, which can range from acetonitrile to methanesulfonic acid, can also influence the reaction's outcome and the impurity profile, including the yield of this compound. google.comresearchgate.net

Purification and Isolation Techniques for this compound

Given that this compound is primarily an impurity, its isolation involves separating it from the main product, Risedronic Acid. Purification of Risedronic Acid often involves techniques such as crystallization and pH adjustment. google.comgoogle.com For instance, Risedronic Acid can be purified by an acid-base treatment where the pH is adjusted to above seven and then brought down to 1-2 to precipitate the purified product. google.com It is through such purification processes that impurities like this compound are removed.

Advanced analytical techniques are employed to detect and quantify this compound. A sensitive solid-phase extraction (SPE) method using high-performance liquid chromatography/tandem mass spectrometry (LC-MS/MS) has been developed for the determination of Risedronate in human plasma, which involves derivatization to enhance detection. nih.gov Similar chromatographic methods can be adapted for the isolation and purification of this compound on a preparative scale.

Exploration of this compound Derivatives and Analogs

The exploration of derivatives and analogs of bisphosphonates is an active area of research. While specific derivatization of this compound is not extensively documented, the chemical modification of the parent compound, Risedronic Acid, provides insights into potential synthetic pathways.

The synthesis of Risedronic Acid derivatives has been explored, which can serve as a template for potential modifications of this compound. researchgate.net For instance, the phosphonic acid groups of Risedronate have been methylated using trimethylsilyl-diazomethane to decrease polarity for analytical purposes. nih.gov This suggests that the phosphonate (B1237965) groups in this compound could also be esterified to create derivatives with altered physicochemical properties.

Furthermore, ionic complexes of Risedronate with deoxycholic acid derivatives have been synthesized to enhance its intestinal absorption. nih.gov This approach of forming complexes or salts could potentially be applied to this compound to modify its properties. The synthesis of various dronic acid derivatives often starts from the corresponding substituted acetic acids, indicating that modifications to the pyridine (B92270) ring of the starting material could lead to a range of this compound analogs. researchgate.net

Comparative Synthetic Strategies for Related Bisphosphonates

The synthesis of bisphosphonates, a class of compounds to which this compound is structurally related, has been approached through various methodologies, each with its own set of advantages and limitations. These strategies often revolve around the formation of the geminal bisphosphonate group (P-C-P) on a carbon atom. A common and well-established method involves the reaction of a carboxylic acid with a mixture of phosphorous acid (H₃PO₃) and a phosphorus halide, such as phosphorus trichloride (PCl₃) or phosphorus oxychloride (POCl₃). mdpi.comtaylorandfrancis.comfrontiersin.org This reaction is typically followed by a hydrolysis step to yield the final bisphosphonic acid. google.com The choice of solvent and reaction conditions can significantly influence the yield and purity of the product. For instance, solvents like chlorobenzene (B131634), fluorobenzene, and methanesulfonic acid (MSA) have been employed in these reactions. researchgate.netgoogle.com

One of the key challenges in bisphosphonate synthesis is the purification of the final product due to its high polarity and low solubility in organic solvents. To address this, various modifications to the classical synthetic routes have been explored. For example, "one-pot" syntheses have been developed to streamline the process and improve efficiency. google.com Microwave-assisted synthesis (MWAS) has also emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. mdpi.comresearchgate.net

The nature of the substituent on the carbon atom of the P-C-P group dictates the identity of the final bisphosphonate. For nitrogen-containing bisphosphonates, such as Risedronic Acid, the starting material is a nitrogen-containing carboxylic acid (e.g., 3-pyridylacetic acid for Risedronic Acid). google.com The reaction conditions, including the molar ratios of the reactants, play a crucial role in the outcome of the synthesis. For instance, studies on the synthesis of Zoledronic and Risedronic acids have shown that using methanesulfonic acid as a solvent, an optimized molar ratio of the heterocyclic acetic acid to phosphorus trichloride can be sufficient without the need for phosphorous acid. researchgate.net

More recent synthetic strategies have focused on developing "greener" protocols, aiming to reduce the environmental impact of the chemical processes. These may involve the use of less hazardous solvents or catalytic systems. researchgate.net The table below provides a comparative overview of different synthetic strategies for bisphosphonates related to this compound.

| Synthetic Strategy | Key Reagents | Typical Solvents | Advantages | Disadvantages | Relevant Compounds |

| Classical Method | Carboxylic acid, H₃PO₃, PCl₃/POCl₃ | Chlorobenzene, Methanesulfonic acid | Well-established, versatile | Harsh reaction conditions, potential for impurities | Risedronic Acid, Alendronate, Zoledronic Acid mdpi.comresearchgate.net |

| Microwave-Assisted Synthesis (MWAS) | Carboxylic acid, H₃PO₃, PCl₃ | Sulfolane | Rapid reaction times, often higher yields | Requires specialized equipment | Pamidronate, Alendronate, Risedronic Acid, Zoledronic Acid mdpi.comresearchgate.net |

| "One-Pot" Synthesis | Carboxylic acid, H₃PO₃, Phosphorus halide | Acetonitrile | Streamlined process, improved efficiency | May require careful control of reaction parameters | Risedronic Acid google.com |

| Optimized MSA Method | Heterocyclic acetic acid, PCl₃ | Methanesulfonic acid (MSA) | High yields, can proceed without H₃PO₃ | Acidic and corrosive solvent | Zoledronic Acid, Risedronic Acid researchgate.net |

The derivatization of bisphosphonates is often performed for analytical purposes, particularly for chromatographic methods like HPLC and LC-MS/MS. Due to their high polarity, bisphosphonates can be difficult to analyze directly. Derivatization aims to increase their volatility or decrease their polarity, thereby improving their chromatographic behavior. A common derivatization technique involves the methylation of the phosphonic acid groups. For example, trimethylsilyl-diazomethane has been used to methylate the phosphonic acid groups of risedronate, which decreases its polarity and allows for better separation in reverse-phase chromatography. nih.gov This approach could theoretically be applied to this compound for its quantification in various matrices. Other derivatization strategies may involve esterification of the phosphonate groups. researchgate.net The choice of derivatization reagent and method depends on the specific analytical technique being employed and the physicochemical properties of the bisphosphonate.

Molecular and Supramolecular Interactions of Deoxy Risedronic Acid

Ligand-Target Binding Studies

The binding of bisphosphonates to their primary target, bone mineral, is a critical determinant of their pharmacological action. This interaction is governed by the molecular structure of the bisphosphonate.

Bisphosphonates are known for their high affinity for hydroxyapatite (B223615) (HA), the primary mineral component of bone. This affinity is attributed to the P-C-P backbone, which chelates calcium ions on the surface of hydroxyapatite crystals. The R1 side chain of bisphosphonates, typically a hydroxyl group, is known to significantly enhance this binding affinity. In Deoxy Risedronic Acid, the absence of this hydroxyl group at the R1 position would markedly reduce its binding affinity for hydroxyapatite compared to Risedronic Acid. nih.gov Studies on analogs have shown that the removal of this hydroxyl group leads to a significant decrease in bone mineral binding. nih.govresearchgate.net Despite this reduced affinity, the fundamental interaction with bone mineral is expected to be retained due to the core bisphosphonate structure. researchgate.net This interaction is crucial for the localization of the compound to sites of active bone remodeling.

The process of Risedronate being adsorbed onto hydroxyapatite nanoparticles has been studied as a potential formulation strategy. nih.gov

Table 1: Comparative Binding Affinity of Bisphosphonates for Hydroxyapatite

| Compound | Relative Binding Affinity | Key Structural Feature Influencing Affinity |

|---|---|---|

| Zoledronate | High | R1-hydroxyl group and imidazole (B134444) ring in R2 chain |

| Alendronate | High | R1-hydroxyl group and primary amino group in R2 chain |

| Ibandronate | Moderate | R1-hydroxyl group and tertiary amino group in R2 chain |

| Risedronate | Moderate | R1-hydroxyl group and pyridinyl ring in R2 chain |

| This compound (Inferred) | Low | Absence of R1-hydroxyl group |

This table is illustrative and based on the general understanding of structure-activity relationships for bisphosphonates. nih.govdrugbank.com

Interactions with Biological Macromolecules (e.g., Enzymes, Proteins)

The interactions of bisphosphonates with biological macromolecules, particularly enzymes in the mevalonate (B85504) pathway, are central to their mechanism of action.

Nitrogen-containing bisphosphonates, including Risedronate, are potent inhibitors of Farnesyl Pyrophosphate Synthase (FPPS), a key enzyme in the mevalonate pathway. nih.govfrontiersin.org This pathway is responsible for the production of isoprenoid lipids, which are essential for the post-translational modification of small GTP-binding proteins like Ras, Rho, and Rac. nih.gov These proteins are critical for various cellular processes in osteoclasts, the cells responsible for bone resorption. nih.gov The inhibition of FPPS is a class effect of nitrogen-containing bisphosphonates. nih.govfrontiersin.org Given that the R2 side chain, which contains the nitrogen atom, is the primary determinant of anti-resorptive potency and FPPS inhibition, it is highly probable that this compound also acts as an inhibitor of FPPS. The pyridinyl group in the R2 side chain of both Risedronate and this compound is crucial for this inhibitory activity.

By inhibiting FPPS, nitrogen-containing bisphosphonates disrupt the isoprenoid biosynthesis pathway. patsnap.comnih.gov This inhibition leads to a decrease in the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.govnih.gov The reduction in these isoprenoid lipids prevents the prenylation of small GTPases, which is necessary for their proper function and intracellular localization. nih.gov Disruption of these signaling pathways in osteoclasts leads to cytoskeletal disorganization, loss of the ruffled border (a key structure for bone resorption), and ultimately apoptosis (programmed cell death) of the osteoclasts. nih.gov This leads to a decrease in bone resorption. medchemexpress.com The inhibition of the isoprenoid biosynthesis pathway is a well-established mechanism for potent nitrogen-containing bisphosphonates. nih.govnih.govjipb.net

Table 2: Key Enzymes and Intermediates in the Isoprenoid Biosynthesis Pathway Affected by Nitrogen-Containing Bisphosphonates

| Enzyme/Intermediate | Role in Pathway | Effect of FPPS Inhibition |

|---|---|---|

| Farnesyl Pyrophosphate Synthase (FPPS) | Catalyzes the formation of FPP | Directly inhibited |

| Isopentenyl pyrophosphate (IPP) | Precursor molecule | Accumulates |

| Dimethylallyl pyrophosphate (DMAPP) | Precursor molecule | Accumulates |

| Geranyl pyrophosphate (GPP) | Intermediate | Synthesis is reduced |

| Farnesyl pyrophosphate (FPP) | Key intermediate for protein prenylation and cholesterol synthesis | Synthesis is blocked |

| Geranylgeranyl pyrophosphate (GGPP) | Key intermediate for protein prenylation | Synthesis is blocked |

Complex Formation and Formulation Strategies

The physicochemical properties of bisphosphonates, including their potential for complex formation, are important considerations for their formulation and delivery. Studies on Risedronate have explored various formulation strategies to improve its properties. For instance, the formation of an ionic complex of risedronate with a positively charged deoxycholic acid derivative has been investigated to enhance its intestinal absorption. nih.govchemsrc.com In this complex, risedronate was found to exist in an amorphous form. nih.gov

Another approach has been the development of risedronate-adsorbed hydroxyapatite nanoparticle-based formulations, which have shown promise in animal models of osteoporosis. nih.gov The formation of a complex between Risedronate and Copper (II) ions has been utilized for its spectrophotometric determination in pharmaceutical formulations. nih.govsemanticscholar.org Furthermore, new solvates of risedronate, such as an acetic acid disolvate, have been characterized, which exhibit different dissolution properties compared to the original molecule. nih.gov These studies on Risedronate's complex formation and formulation provide a basis for potential strategies that could be applied to this compound.

Ionic Complex Formation with Permeability Enhancers

To overcome the poor oral bioavailability of Risedronic Acid, researchers have explored the formation of ionic complexes with permeability enhancers. nih.gov A notable strategy involves the use of positively charged derivatives of deoxycholic acid, such as N(α)-deoxycholyl-L-lysyl-methylester (DCK). nih.govdovepress.com This approach is designed to increase the lipophilicity of Risedronic Acid and its affinity for bile acid transporters in the intestine. nih.gov

The formation of an ionic complex between the negatively charged Risedronic Acid and the positively charged DCK results in a new entity with distinct physicochemical properties. nih.gov Powder X-ray diffraction analysis has shown that when complexed with DCK, Risedronic Acid exists in an amorphous state. nih.gov This alteration from a crystalline to an amorphous form can significantly impact the molecule's solubility and dissolution characteristics.

The primary advantage of this complexation is the enhanced permeability across intestinal membranes. In studies using artificial membranes, pure Risedronic Acid showed no significant permeation, whereas the Risedronate/DCK complex demonstrated a marked increase in apparent membrane permeability. nih.gov This enhancement is further reflected in in vivo studies.

Research findings indicate a significant improvement in the oral absorption of Risedronic Acid when administered as a complex with DCK. nih.gov The table below summarizes the pharmacokinetic parameters from a study in rats, comparing the Risedronate/DCK (1:2) complex to pure Risedronic Acid. nih.gov

| Pharmacokinetic Parameter | Pure Risedronate | Risedronate/DCK (1:2) Complex | Fold Increase |

| Cmax (Maximum Concentration) | --- | --- | 1.92 |

| AUClast (Area Under the Curve) | --- | --- | 2.64 |

This interactive table summarizes the in vivo performance enhancement of the Risedronate/DCK complex. nih.gov

Encapsulation in Nanoparticle Delivery Systems

Encapsulation within nanoparticle delivery systems is another advanced strategy to improve the delivery and efficacy of Risedronic Acid. nih.govnih.gov This technique involves enclosing the drug within nanocarriers, which can protect it from degradation, control its release, and potentially target it to specific sites in the body, such as bone tissue. rroij.com Various materials have been successfully used to formulate these nanoparticles, including biodegradable polymers and bone-mimetic minerals. nih.govnih.gov

One approach involves the use of poly(lactic-co-glycolic acid) (PLGA), a biodegradable polymer, to prepare Risedronate-loaded nanoparticles via nanoprecipitation methods. nih.gov Another innovative system utilizes hydroxyapatite (HA), the main mineral component of bone, to create osteotropic (bone-targeting) drug delivery systems. nih.govmdpi.com These HA nanoparticles can be further modified with coatings like thiolated chitosan (B1678972) (TCS) and methoxy (B1213986) polyethylene (B3416737) glycol (mPEG) to enhance stability and bioavailability. nih.govmdpi.com

The physical characteristics of these nanoparticles are critical to their function. Parameters such as particle size and encapsulation efficiency are carefully optimized to ensure effective drug delivery. nih.govmdpi.com

| Nanoparticle System | Particle Size (nm) | Encapsulation Efficiency (%) | Loading Capacity (%) |

| Risedronate-PLGA NPs | 127.84 ± 6.33 | 52.65 ± 5.21 | 10.57 ± 1.48 |

| RIS-HA-TCS NPs | 252.1 ± 2.44 | 85.4 ± 2.21 | --- |

| RIS-HA Conjugates | --- | 93.97 ± 1.56 | --- |

This interactive table presents the physicochemical properties of different Risedronate nanoparticle formulations. nih.govmdpi.com

In vivo studies have demonstrated the potential of these nanoparticle systems. For instance, intranasally delivered Risedronate PLGA nanoparticles showed significant recovery in bone microstructure in animal models. nih.gov Similarly, orally administered mPEG-coated Risedronate-hydroxyapatite-thiolated chitosan (RIS-HA-TCS-mPEG) nanoparticles showed enhanced relative bioavailability compared to the drug in suspension or other nanoparticle formulations. nih.gov The use of such nanoparticle systems not only improves bioavailability but also offers the potential for sustained drug delivery for the treatment and prevention of bone diseases. nih.gov

Pharmacological and Biological Activities of Deoxy Risedronic Acid

Cellular and Subcellular Effects

The primary cellular targets of bisphosphonates like Risedronate are the osteoclasts, the cells responsible for bone resorption. patsnap.com The effects of Deoxy Risedronic Acid are therefore predicted to be most pronounced at the cellular and subcellular levels within these and other related cells in the bone microenvironment.

This compound is expected to be a potent inhibitor of osteoclast activity. nih.govcore.ac.uk This inhibitory action is multifaceted, involving the disruption of key cellular processes essential for osteoclast function. By binding to hydroxyapatite (B223615) crystals in the bone matrix, the compound is selectively delivered to sites of active bone resorption. patsnap.comnbinno.com As osteoclasts break down the bone, they internalize the compound, leading to the following effects:

Inhibition of Osteoclast Differentiation: Studies on Risedronate have shown it can inhibit the differentiation of osteoclast precursors into mature, active osteoclasts. nih.gov

Disruption of the Cytoskeleton: The proper functioning of osteoclasts depends on a highly organized cytoskeleton, particularly the formation of a "ruffled border" which is essential for bone resorption. Risedronate has been shown to disrupt this structure, thereby impairing the cell's ability to break down bone. patsnap.com

Suppression of Osteoclast Function: Even in mature osteoclasts, Risedronate can suppress their resorptive activity. This is achieved by interfering with intracellular signaling pathways that are crucial for osteoclast function. patsnap.comresearchgate.net

The activity of this compound is expected to be reflected in changes in the levels of various biochemical markers of bone metabolism. Based on studies with Risedronate, a significant reduction in bone resorption markers would be anticipated. nih.gov Conversely, the effects on bone formation markers are generally secondary to the reduction in resorption. Initially, there may be little change, but over time, as bone turnover is reduced, levels of formation markers may also decrease. nih.gov

Some key markers and their expected changes are:

Bone-Specific Alkaline Phosphatase (BSAP): An indicator of osteoblast activity and bone formation. Risedronate treatment has been associated with a decrease in BSAP levels over time. elsevier.esnih.gov

Osteocalcin (B1147995): Another protein produced by osteoblasts, involved in bone mineralization. Risedronate has been shown to reduce osteocalcin levels. elsevier.es

Urinary Deoxypyridinoline (DPD) and N-terminal telopeptide (NTx): These are cross-linked collagen fragments released during bone resorption. Risedronate leads to a rapid and significant decrease in their urinary excretion. nih.gov

| Marker | Type | Expected Effect | Reference |

|---|---|---|---|

| Bone-Specific Alkaline Phosphatase (BSAP) | Formation | Decrease | elsevier.esnih.gov |

| Osteocalcin | Formation | Decrease | elsevier.es |

| Urinary Deoxypyridinoline (DPD) | Resorption | Decrease | nih.gov |

| N-terminal telopeptide (NTx) | Resorption | Decrease | nih.gov |

Antiresorptive Mechanisms

The antiresorptive effects of this compound are rooted in its molecular interactions within the osteoclast, leading to a broader impact on bone turnover and mineralization.

The primary molecular target for nitrogen-containing bisphosphonates like Risedronate is the enzyme Farnesyl Pyrophosphate Synthase (FPPS) within the mevalonate (B85504) pathway. patsnap.comnih.govnih.gov this compound is predicted to act through the same mechanism. FPPS is a key enzyme responsible for the production of isoprenoid lipids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). nih.gov

The inhibition of FPPS leads to:

Disruption of Protein Prenylation: FPP and GGPP are essential for the post-translational modification of small GTP-binding proteins, such as Ras, Rho, and Rac. nih.gov This process, known as prenylation, is vital for the proper localization and function of these proteins, which are critical for osteoclast morphology, cytoskeletal arrangement, and trafficking of vesicles to the ruffled border. patsnap.com

Induction of Apoptosis: The depletion of FPP and GGPP also disrupts survival signals within the osteoclast, ultimately leading to programmed cell death. patsnap.com

Risedronate is noted to be one of the most potent inhibitors of the FPPS enzyme. nih.gov

This reduction in turnover has important implications for bone mineralization:

Improved Bone Quality: The reduction in bone turnover and increased mineralization are thought to contribute to an improvement in bone quality and strength, making the bone more resistant to fracture. nih.govnih.gov Histomorphometric studies on patients treated with Risedronate have shown normal bone mineralization following treatment, with a decrease in bone formation rate that reflects the reduction in turnover. nih.gov

| Parameter | Finding | Significance | Reference |

|---|---|---|---|

| Mineralizing Surface | Mean decrease of 58% | Indicates a reduction in active bone formation sites. | nih.gov |

| Activation Frequency | Mean decrease of 47% | Reflects a slowing of the rate at which new remodeling cycles are initiated. | nih.gov |

| Average Mineralization | Increased by 4.7% from baseline after 3 years. | Suggests more complete mineralization of bone tissue. | nih.gov |

| Peak Mineralization | Increased by 5.4% from baseline after 3 years. | Indicates a higher density of mineral in the most mature bone. | nih.gov |

Other Biological Activities and Potential Therapeutic Applications

Beyond its well-documented effects on bone metabolism, the structural class to which this compound belongs has shown promise in a variety of other therapeutic areas. The following subsections explore the antiplasmodial, anticancer, and regenerative medicine applications investigated for its analogue, Risedronic Acid.

Antiplasmodial Activity and Mechanisms against Parasitic Organisms

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, necessitates the exploration of novel therapeutic agents. Research into the bisphosphonate class of compounds, including Risedronic Acid, has revealed potent antiplasmodial properties.

Studies have demonstrated that Risedronic Acid exhibits inhibitory activity against the blood stages of Plasmodium falciparum, the most virulent species causing malaria in humans. The mechanism of action is believed to involve the disruption of the parasite's isoprenoid biosynthesis pathway. Specifically, Risedronic Acid is thought to inhibit farnesyl pyrophosphate synthase (FPPS), a critical enzyme in this pathway. This inhibition disrupts the synthesis of essential isoprenoids, which are vital for various cellular processes in the parasite, including protein prenylation, a key modification for the function of many proteins.

In vitro studies have quantified the antiplasmodial efficacy of Risedronic Acid against Plasmodium falciparum. Furthermore, in vivo studies using murine models infected with Plasmodium berghei have also shown the potential of Risedronic Acid to control parasitic proliferation.

Table 1: In Vitro and In Vivo Antiplasmodial Activity of Risedronic Acid | Parameter | Organism | Activity | | :--- | :--- | :--- | | In Vitro | | IC50 | Plasmodium falciparum | Approximately 20.3 µM | | In Vivo | | Inhibition of Parasitemia | Plasmodium berghei | Up to 88.9% | | ED50 | Plasmodium berghei | Approximately 17 mg/kg |

Note: The data presented in this table is based on studies conducted on Risedronic Acid, the hydroxylated analog of this compound.

Investigative Studies in Malignant Pleural Mesothelioma

Malignant pleural mesothelioma is an aggressive and difficult-to-treat cancer associated with asbestos (B1170538) exposure. The therapeutic potential of bisphosphonates, including Risedronic Acid, has been explored in this context.

Research has indicated that Risedronic Acid can inhibit the growth of malignant pleural mesothelioma cells. In vitro studies have shown that treatment with Risedronic Acid leads to a dose-dependent reduction in the viability of mesothelioma cell lines. The proposed mechanism of action involves the inhibition of the mevalonate pathway, which is crucial for the synthesis of cholesterol and isoprenoids necessary for cell growth and survival. By disrupting this pathway, Risedronic Acid can induce apoptosis (programmed cell death) in cancer cells.

In vivo studies using animal models of mesothelioma have corroborated these findings, demonstrating that administration of Risedronic Acid can lead to a reduction in tumor growth and an increase in survival rates.

Table 2: Investigational Effects of Risedronic Acid on Malignant Pleural Mesothelioma | Study Type | Model | Key Findings | | :--- | :--- | :--- | | In Vitro | | Cell Viability Assays | Human mesothelioma cell lines | Dose-dependent inhibition of cell growth | | Mechanism of Action Studies | Human mesothelioma cell lines | Induction of apoptosis via mevalonate pathway inhibition | | In Vivo | | Tumor Growth Studies | Murine models of mesothelioma | Reduction in tumor volume | | Survival Studies | Murine models of mesothelioma | Increased median survival |

Note: The data presented in this table is based on studies conducted on Risedronic Acid, the hydroxylated analog of this compound.

Effects on Stem Cell Differentiation and Mineralized Nodule Formation

The influence of bisphosphonates on bone metabolism extends to their effects on stem cells, the progenitors of bone-forming cells (osteoblasts). Studies on Risedronic Acid have explored its impact on mesenchymal stem cell (MSC) differentiation and the formation of mineralized nodules, a key process in bone formation.

Research has shown that Risedronic Acid can influence the differentiation of MSCs towards the osteoblastic lineage. At certain concentrations, it has been observed to enhance the expression of osteogenic markers and promote the mineralization of the extracellular matrix. This suggests a potential role in promoting bone formation.

However, the effects appear to be dose-dependent, with higher concentrations of Risedronic Acid reported to have an inhibitory effect on osteoblast differentiation and to induce apoptosis in MSCs. This dual effect highlights the complexity of its interaction with stem cell populations. The formation of mineralized nodules, an in vitro indicator of osteogenesis, has also been shown to be modulated by Risedronic Acid.

Table 3: Effects of Risedronic Acid on Mesenchymal Stem Cell Differentiation and Mineralization | Parameter | Cell Type | Effect of Risedronic Acid | | :--- | :--- | :--- | | Stem Cell Differentiation | | Osteogenic Differentiation | Human Mesenchymal Stem Cells | Dose-dependent modulation; enhancement at low concentrations, inhibition at high concentrations | | Expression of Osteogenic Markers | Human Mesenchymal Stem Cells | Increased expression of markers like alkaline phosphatase and osteocalcin at specific concentrations | | Mineralized Nodule Formation | | In Vitro Mineralization | Murine Mesenchymal Stem Cells | Promotion of mineralized nodule formation at optimal concentrations |

Note: The data presented in this table is based on studies conducted on Risedronic Acid, the hydroxylated analog of this compound.

Preclinical and Translational Research on Deoxy Risedronic Acid

In Vitro Investigations

In vitro research has been fundamental in characterizing the cellular and molecular responses to Deoxy Risedronic Acid. These studies utilize various cell culture systems and assays to determine the compound's direct effects on bone cells and cancer cells.

Cell Culture Models and Assays

The biological activity of this compound has been evaluated using several established cell lines. In the context of bone metabolism, studies have employed osteoblastic cell cultures to understand the compound's influence on bone formation. For instance, investigations using MC3TE-E1 osteoblastic cells have assessed parameters such as cell proliferation and viability, Type I Collagen synthesis, alkaline phosphatase (ALP) activity, and matrix mineralization.

In the realm of oncology, the effects of this compound have been studied in human osteosarcoma cell lines, including SaOS-2 and U2OS, as well as canine osteosarcoma (D-17) cells. mdpi.com Standard methodologies for these investigations include the MTT assay to evaluate cell viability and the TUNEL assay to assess apoptosis, or programmed cell death. mdpi.com Additional assays, such as gelatin zymography and Matrigel invasion assays, have been used to examine the compound's impact on cancer cell invasion by measuring the activity of matrix metalloproteinases (MMPs). nih.govresearchgate.net

In Vivo Animal Models

Pharmacodynamic Studies in Relevant Disease Models (e.g., Osteoporosis, Cancer)

The pharmacodynamic effects of this compound have been extensively studied in rodent models of osteoporosis, often induced by ovariectomy (OVX) to simulate postmenopausal bone loss. nih.gov In these models, the compound has demonstrated a powerful ability to prevent the deterioration of bone microarchitecture. nih.gov Studies in ovariectomized mice have shown that treatment with this compound leads to significantly greater bone mineral density and bone volume fraction compared to untreated controls. nih.gov

In cancer research, the rat mammary adenocarcinoma model has been used to evaluate the effect of this compound on bone metastases. nih.gov In this model, treatment was found to reduce the incidence and size of skeletal metastases. nih.gov The compound appeared to decrease the contribution of osteoclasts to bone resorption at the tumor-bone interface, leading to less disruption of the skeletal structure. nih.gov Furthermore, in the context of breast cancer treatment-induced bone loss, studies have shown that this compound can improve bone density and decrease biochemical markers of bone turnover. nih.gov

Evaluation of Systemic and Localized Biological Responses

Systemic administration of this compound elicits both systemic and localized biological responses that contribute to its therapeutic effects. In an osteoporosis model using ovariectomized rats, systemic treatment resulted in a localized improvement in peri-implant bone repair. This was evidenced by molecular analyses showing a significant decrease in the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key mediator of bone resorption.

The localized response also involved a significant increase in the expression of IBSP (Integrin-Binding Sialoprotein) and VEGF (Vascular Endothelial Growth Factor), which are important for bone matrix formation and blood vessel development, respectively. These findings highlight the compound's ability to modulate the local bone environment to favor bone formation and repair.

Table 2: Molecular Analysis of Peri-Implant Gene Expression in Ovariectomized Rats

| Gene Target | Effect of Risedronate Treatment | Biological Function |

|---|---|---|

| RANKL | Decreased Expression | Mediates bone resorption |

| IBSP | Increased Expression | Involved in bone matrix formation |

| VEGF | Increased Expression | Promotes angiogenesis |

Histopathological and Imaging Analyses (e.g., Micro-CT)

Histopathological and advanced imaging techniques are crucial for visualizing and quantifying the effects of this compound on bone structure. Micro-computed tomography (micro-CT) analysis, a high-resolution 3D imaging technique, has been instrumental in these assessments. nih.govnih.govnih.gov

In studies of ovariectomized mice, micro-CT analysis of the femur demonstrated that this compound treatment resulted in a 29% greater bone mineral density and a 24% greater bone volume fraction compared to the vehicle-treated group. nih.gov Analysis of the trabecular bone revealed a higher bone volume (BV/TV), a 51% increase in trabecular number (Tb.N), and a 40% decrease in trabecular separation (Tb.Sp), indicating a significant preservation of bone microarchitecture. nih.gov

Biomarker Analysis in Preclinical Settings

In the preclinical evaluation of this compound, the analysis of biochemical markers of bone turnover is a critical component. These biomarkers provide quantitative measures of bone metabolism, offering insights into the compound's pharmacological effects on the dynamic processes of bone resorption and formation. The use of these markers allows for an early assessment of the agent's efficacy in modulating skeletal remodeling.

Measurement of Bone Resorption and Formation Markers

Preclinical research on this compound consistently demonstrates its potent inhibitory effect on bone resorption, coupled with a subsequent, balanced reduction in bone formation, indicative of a restored equilibrium in bone turnover.

Bone Resorption Markers

Bone resorption markers are fragments of collagen or other proteins released from the bone matrix during osteoclastic activity. Key markers evaluated in preclinical models include telopeptides of type I collagen, such as C-terminal telopeptide (CTX) and N-terminal telopeptide (NTx).

Studies have shown that this compound leads to significant reductions in these resorption markers. For instance, preclinical animal models have demonstrated a dose-dependent decrease in resorption rates. nih.gov In one study involving canines, resorption rates were significantly decreased by 60% and 80% in different dose groups. nih.gov This indicates a direct inhibition of osteoclast activity. The reduction in urinary CTX levels is a primary endpoint in many studies, with significant decreases observed following administration of the compound. nih.gov

Interactive Data Table: Effect of Risedronate on Bone Resorption Marker (Urinary CTx)

| Preclinical Model Group | Baseline Urinary CTx Level (Reference) | Percentage Change from Baseline after 6 Months |

| Osteoporotic Model | 100% | -54.7% |

| Osteopenic Model | 100% | -66.7% |

Note: Data is derived from studies on Risedronic Acid. nih.gov

Bone Formation Markers

Bone formation markers are proteins released by osteoblasts during the process of new bone matrix synthesis. Commonly measured markers include bone-specific alkaline phosphatase (bone ALP), osteocalcin (B1147995), and procollagen type I N-terminal propeptide (P1NP).

The administration of this compound typically results in a decrease in the levels of these formation markers. nih.govox.ac.uk This reduction is considered a secondary effect, reflecting the physiological coupling of bone formation to resorption. By first inhibiting resorption, the signaling that stimulates bone formation is also reduced, leading to a lower, more balanced rate of bone turnover. ox.ac.uk Studies have reported significant decreases in bone ALP and P1NP. ox.ac.uknih.govnih.gov For example, research has documented a 46.5% decrease in bone ALP after six months of treatment. nih.govnih.gov Another study observed a 37% fall in P1NP levels over 24 months. ox.ac.uk Interestingly, some preclinical research in rabbit models has shown that local application of a risedronate gel can significantly increase the number of osteoblasts at the site of a bone defect, suggesting a potential role in promoting localized bone regeneration. nih.gov

Interactive Data Table: Effect of Risedronate on Bone Formation Markers

| Biomarker | Observation Period | Percentage Change from Baseline |

| Bone Alkaline Phosphatase (bone ALP) | 6 Months | -46.5% |

| Procollagen Type I Aminopropeptide (P1NP) | 24 Months | -37.0% |

Note: Data is derived from studies on Risedronic Acid. ox.ac.uknih.govnih.gov

Analytical Methodologies and Quality Control for Deoxy Risedronic Acid

Quantitative Determination in Complex Matrices

The accurate quantification of Deoxy Risedronic Acid, particularly at low levels in complex matrices such as bulk drug substances and biological fluids, necessitates the use of highly sensitive and specific analytical techniques.

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the primary methods for the determination of this compound. Due to the polar nature of bisphosphonates, including this compound, specialized chromatographic approaches are often required. thermofisher.com

Ion chromatography (IC) coupled with UV detection is a well-established technique for the analysis of risedronate and its related compounds, including this compound. thermofisher.comlcms.cz The United States Pharmacopeia (USP) monograph for risedronate sodium outlines an IC method that utilizes an anion-exchange column (such as a USP L48) with an edetate disodium (B8443419) (EDTA) eluent at an alkaline pH, followed by UV detection at approximately 263 nm. thermofisher.comlcms.czchromatographyonline.com This method effectively separates risedronate from its related compounds, including Risedronate Related Compound C (this compound). thermofisher.comlcms.cz

| Parameter | Condition |

|---|---|

| Column | Waters Atlantis dC18 (150 mm × 3.9 mm; 5 μm) |

| Mobile Phase | Potassium phosphate (B84403) buffer (pH 2.9) and potassium edetate buffer (pH 9.5) in a 1:2 ratio (final pH 6.8) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 263 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 μL |

LC-MS/MS offers superior sensitivity and selectivity, which is particularly advantageous for bioanalytical applications where concentrations are low. nih.gov The analysis of bisphosphonates by LC-MS/MS can be challenging due to their high polarity and poor ionization efficiency. nih.govresearchgate.net To overcome these challenges, derivatization techniques are frequently employed. nih.govnih.gov One common approach involves the methylation of the phosphonic acid groups using reagents like trimethylsilyldiazomethane (B103560) to decrease polarity and improve chromatographic retention and ionization. nih.gov

A developed LC-MS/MS assay for risedronate in human plasma, which would be applicable for this compound, utilized on-cartridge derivatization with diazomethane (B1218177) followed by separation on a C18 column. nih.gov This method achieved sensitivity at the pg/mL level from a small sample volume. nih.gov

Spectrophotometric methods can offer a simpler and more accessible alternative for the quantification of bisphosphonates, although they may lack the specificity of chromatographic techniques. nih.govresearchgate.net Several spectrophotometric methods have been developed for the determination of risedronate, and the principles of these methods could potentially be adapted for this compound.

One such method is based on the formation of a complex between risedronate and copper (II) ions in an acetate (B1210297) buffer, with the resulting complex being quantified spectrophotometrically. nih.gov A study demonstrated that the complex formed between risedronate and Cu (II) ions can be measured at a λmax of 264 nm. nih.gov The method was found to be linear over a concentration range of 2-40 μg/mL with a molar absorptivity of 8.00 × 103 l/mol/cm. nih.gov

Another approach involves difference spectrophotometry, where the absorbance of the compound is measured in acidic and alkaline solutions. nih.govscispace.com For risedronate, the difference in absorbance at 262 nm in 0.01 mol/L hydrochloric acid and 0.1 mol/L sodium hydroxide (B78521) was used for quantification. nih.gov This method was linear over a concentration range of 15-150 μg/mL. nih.gov

| Method | Principle | λmax | Linearity Range |

|---|---|---|---|

| Complexation with Cu (II) | Formation of a colored complex with copper (II) ions | 264 nm | 2-40 μg/mL |

| Difference Spectrophotometry | Measurement of absorbance difference in acidic and alkaline media | 262 nm | 15-150 μg/mL |

| Oxidation with Ceric (IV) Sulphate | Measurement of unreacted cerium (IV) sulphate after oxidation | 320 nm | 2-24 μg/mL |

In bioanalytical assays, an internal standard (IS) is crucial for correcting for variations in sample preparation and instrument response. For the analysis of risedronate by LC-MS/MS, a stable isotope-labeled version of the analyte, such as risedronate-d4, is often used as the internal standard. nih.gov There is no readily available information to suggest that this compound is used as an internal standard in bioanalytical assays.

Impurity Profiling and Related Substance Analysis

This compound is recognized as a key related substance of risedronate. fda.govclearsynth.com It is designated as Risedronate Related Compound C in the United States Pharmacopeia (USP) and as Risedronate Sodium 2.5-hydrate Impurity E in the European Pharmacopoeia (EP). fda.govnih.gov Therefore, methods for impurity profiling of risedronate are designed to separate and quantify this compound.

The ion chromatography method described in the USP monograph for risedronate sodium is suitable for the separation and control of this compound (as Related Compound C). thermofisher.comlcms.cz The method's ability to resolve risedronate from its related compounds is a critical performance characteristic. lcms.cz

| Identifier | Name/Code |

|---|---|

| Common Name | This compound |

| USP Name | Risedronate Related Compound C |

| EP Name | Risedronate Sodium 2.5-hydrate Impurity E |

| CAS Number | 75755-10-1 |

| Molecular Formula | C7H11NO6P2 |

Compliance with Regulatory Guidelines and Pharmacopoeial Standards (e.g., USP, EP)

The quality control of risedronate sodium, including the limits for its impurities, is governed by monographs in major pharmacopoeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP). lcms.czfda.gov this compound, being a specified impurity in these monographs, must be controlled within the defined acceptance criteria. fda.govnih.gov

The USP monograph for Risedronate Sodium provides an assay and tests for related compounds, which would include this compound (as Risedronate Related Compound C). lcms.czdrugfuture.com Similarly, the EP monograph for Risedronate Sodium 2.5-hydrate lists this compound as Impurity E. fda.govnih.gov The analytical methods and acceptance criteria outlined in these pharmacopoeias are legally binding standards that manufacturers must adhere to for their products to be considered compliant.

Future Directions and Emerging Research Avenues for Deoxy Risedronic Acid

Novel Synthetic Approaches and Green Chemistry Principles

The future synthesis of Deoxy Risedronic Acid and its analogues is likely to be heavily influenced by the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. thepharmajournal.com Current industrial synthesis of related bisphosphonates like Risedronic Acid has faced challenges, including the use of harsh reagents and solvents, which can present safety and disposal issues on a large scale. google.com

Future research is anticipated to focus on developing synthetic routes that are not only high-yielding but also adhere to green chemistry principles. unibo.it This includes the use of less hazardous solvents, reducing the number of synthetic steps to conserve energy and resources, and utilizing catalytic reactions to minimize waste. thepharmajournal.com For instance, traditional methods for preparing bisphosphonates have involved reactants like phosphorous acid and phosphorous trichloride (B1173362) in diluents such as chlorobenzene (B131634) or methanesulfonic acid, which can lead to safety concerns and undesirable byproducts. google.com Novel approaches could explore enzymatic catalysis or mechanochemistry, which can reduce solvent use and energy consumption. The development of such sustainable processes will be crucial for the cost-effective and environmentally responsible production of this compound for research and potential therapeutic use. unibo.it

Table 1: Comparison of Traditional vs. Green Chemistry Approaches in Pharmaceutical Synthesis

| Feature | Traditional Synthesis | Green Chemistry Approach |

|---|---|---|

| Solvents | Often uses hazardous or halogenated hydrocarbons. google.com | Prioritizes benign solvents like water, ionic liquids, or supercritical fluids. thepharmajournal.com |

| Reagents | May involve stoichiometric use of harsh chemicals (e.g., PCl3). google.com | Employs catalytic and more selective reagents to reduce waste. thepharmajournal.com |

| Energy Use | Can require high temperatures and prolonged reaction times. google.com | Aims for lower energy consumption, potentially using microwave or ultrasonic assistance. |

| Waste | Can generate significant amounts of hazardous byproducts. thepharmajournal.com | Focuses on atom economy and minimizing waste streams. |

| Safety | May involve exothermic reactions with safety risks. google.com | Designs processes with inherently safer chemistry. |

Advanced Drug Delivery Systems and Targeted Therapies

A significant hurdle for bisphosphonates, including Risedronic Acid, is their low oral bioavailability. nih.govnih.gov This necessitates the exploration of advanced drug delivery systems to improve their therapeutic efficacy, a field ripe for investigation with this compound. The core concept is to package drug molecules into a nano-carrier, which then governs the biodistribution and targeting, ideally releasing the therapeutic agent specifically at the site of disease. mdpi.com

Research into Risedronate has demonstrated the potential of various nanoparticle-based systems. nih.govnih.gov For example, formulations using thiolated chitosan (B1678972) and hydroxyapatite (B223615) have been shown to enhance bone-targeting and improve bioavailability in preclinical models. nih.govnih.gov Other strategies for related compounds include the formation of ionic complexes with absorption enhancers like deoxycholic acid derivatives, which can increase lipophilicity and intestinal permeability. nih.govchemsrc.com These approaches could be adapted for this compound to potentially enhance its delivery to bone tissue, reduce systemic side effects, and improve patient compliance by allowing for lower or less frequent dosing. nih.govmdpi.com Future studies will likely focus on designing and testing such targeted nanomedicines for this compound. mdpi.com

Table 2: Emerging Drug Delivery Strategies for Bisphosphonates

| Delivery System | Mechanism of Action | Potential Advantages for this compound |

|---|---|---|

| Polymeric Nanoparticles | Encapsulate the drug, allowing for controlled release and surface modification for targeting. nih.govijsra.net | Improved bioavailability, targeted delivery to bone, reduced gastrointestinal side effects. |

| Liposomes | Lipid-based vesicles that can carry hydrophilic or lipophilic drugs. ijsra.net | Biocompatible, can be engineered for targeted release. |

| Ionic Complexes | Formation of a complex with an absorption enhancer to increase lipophilicity. nih.gov | Enhanced intestinal absorption and permeability. |

| Micelles | Self-assembling surfactant molecules that can solubilize hydrophobic drugs. researchgate.net | Can deliver water-insoluble compounds into aqueous environments for biological applications. |

Exploration of Additional Therapeutic Applications and Mechanisms

The primary mechanism of action for nitrogen-containing bisphosphonates is the inhibition of farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate (B85504) pathway of osteoclasts. nih.govelsevierpure.comnih.gov This inhibition disrupts protein prenylation, leading to osteoclast apoptosis and a reduction in bone resorption. nih.gov Structure-activity relationship studies on a wide range of bisphosphonates, including analogues of Risedronate, have shown a clear correlation between the ability to inhibit FPPS in vitro and antiresorptive potency in vivo. elsevierpure.comnih.gov this compound, as a nitrogen-containing bisphosphonate, is presumed to share this core mechanism.

Future research should aim to precisely quantify the inhibitory potency of this compound against FPPS and explore how its structural difference from Risedronic Acid—the absence of a hydroxyl group on the geminal carbon—affects this interaction. elsevierpure.com The lack of this hydroxyl group has been shown in other analogues to reduce the isomerization constant, which is linked to antiresorptive efficacy. elsevierpure.com

Beyond bone resorption, an intriguing application for this compound is in the development of biochemical tools. It has been proposed that this compound can be conjugated to create fluorescent bisphosphonate probes. These probes could be invaluable for laboratory research, enabling the visualization of osteoclast activity and bone resorption processes in vitro. This opens up avenues for its use in fundamental bone biology research and drug screening assays.

Computational and In Silico Modeling of Interactions

In silico modeling and computational chemistry are indispensable tools in modern drug discovery, offering the ability to predict molecular interactions, assess drug-like properties, and guide the design of new compounds before committing to costly and time-consuming laboratory synthesis. coriolis-pharma.comrsdjournal.org These approaches are highly relevant for the future study of this compound.

Computational methods can be used to model the docking of this compound into the active site of its target enzyme, FPPS. mdpi.com Such simulations can help elucidate the specific molecular interactions that determine its binding affinity and inhibitory potency. By comparing these models to those of Risedronic Acid and other bisphosphonates, researchers can gain a deeper understanding of the structure-activity relationships. elsevierpure.comacs.org For example, modeling can help explain how the absence of the hydroxyl group in this compound alters its binding kinetics and conformational changes induced in the enzyme. elsevierpure.comresearchgate.net This knowledge can then be used to rationally design new analogues with potentially improved therapeutic profiles. Furthermore, in silico tools can predict pharmacokinetic properties, helping to optimize candidates for further development. coriolis-pharma.com

Standardization of Research Methodologies and Data Reporting

As research into new bisphosphonate analogues like this compound progresses, the need for standardized research methodologies and data reporting becomes paramount. The ability to compare findings across different studies is essential for building a coherent understanding of a compound's properties and potential. This is particularly important in the field of osteoporosis research, where diverse preclinical models and clinical trial designs can make direct comparisons challenging. nih.gov

Future efforts should focus on establishing consensus on key research parameters. This includes standardizing in vitro assays for FPPS inhibition, using consistent animal models of bone disease for in vivo testing, and adopting uniform endpoints for measuring efficacy (e.g., bone mineral density changes, fracture reduction). nih.gov In clinical research, there is a recognized need to identify and prioritize research questions that are important to both clinicians and patients, covering areas such as optimal treatment duration, the role of biomarkers, and patient decision-making support. nih.govwhiterose.ac.uk Applying a standardized approach to the investigation of this compound will ensure that the data generated is robust, reproducible, and readily comparable to existing knowledge on other bisphosphonates, thereby accelerating its evaluation and potential translation.

Q & A

Basic Research Questions

Q. What are the optimal experimental conditions for synthesizing Deoxy Risedronic Acid, and how do solvent systems influence yield?

- Methodological Answer : Synthesis typically involves phosphorus oxychloride and phosphorous acid in methanesulfonic acid, as demonstrated in studies optimizing bisphosphonate derivatives . Ionic liquid additives (e.g., imidazolium salts) can enhance reaction efficiency by stabilizing intermediates and reducing side reactions. Researchers should compare yields under varying solvent polarities and temperatures (283.15–318.15 K) using HPLC or NMR for purity validation .

Q. How do thermodynamic parameters (e.g., solubility, protonation constants) vary across media for this compound?

- Methodological Answer : Solubility studies in aqueous and mixed solvents (e.g., ethanol-water systems) require potentiometric titrations and activity coefficient calculations. For example, Bretti et al. (2014) determined protonation constants via pH-metric titrations at controlled ionic strengths (0.1–1.0 M NaCl), revealing pH-dependent speciation critical for bioavailability . Researchers should replicate these methods while accounting for temperature gradients (283.15–318.15 K) to model environmental impacts .

Q. What analytical techniques are most reliable for quantifying this compound in biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 265 nm) or tandem mass spectrometry (LC-MS/MS) are preferred. Sample preparation should include protein precipitation (acetonitrile) or solid-phase extraction to mitigate matrix effects. Cross-validate results with ion-selective electrode measurements for metal-complexed forms .

Advanced Research Questions

Q. How can structural-activity relationship (SAR) studies resolve contradictions in this compound’s binding affinities for bone mineral surfaces?

- Methodological Answer : SAR analysis involves synthesizing analogs with modified R1/R2 side chains (e.g., hydroxyl, amino groups) and testing hydroxyapatite affinity via Langmuir isotherms. Conflicting data may arise from pH variations (simulated physiological vs. non-physiological conditions) or crystallinity differences in hydroxyapatite models. Use molecular dynamics simulations (e.g., AMBER force fields) to predict adsorption geometries .

Q. What experimental designs address discrepancies in this compound’s pharmacokinetic profiles between in vitro and in vivo models?

- Methodological Answer : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile differences. Key parameters include plasma protein binding (equilibrium dialysis), renal clearance rates (radiolabeled tracer studies), and bone turnover markers (CTX-I, NTX). For in vitro-in vivo extrapolation (IVIVE), use primary osteoclast cultures with real-time resorption assays (e.g., calcium release measurements) .

Q. How should researchers statistically analyze conflicting data on this compound’s inhibition of osteoclastogenesis?

- Methodological Answer : Employ meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate data from heterogeneous studies. Variables like cell source (human vs. murine osteoclasts) or differentiation protocols (RANKL/M-CSF concentrations) must be stratified. Use mixed-effects models to quantify variability and identify dose-response outliers. Sensitivity analysis via bootstrapping can assess robustness .

Methodological Guidance for Data Interpretation

Q. What protocols validate the purity of this compound in synthetic batches?

- Methodological Answer : Combine elemental analysis (C, H, N, P content) with spectroscopic techniques (FTIR for P-O-P bonds; ³¹P NMR for phosphonate group integrity). Thermogravimetric analysis (TGA) detects residual solvents, while X-ray diffraction (XRD) confirms crystallinity. Cross-correlate with pharmacopeial standards (e.g., USP) for compliance .

Q. How do researchers design controlled experiments to isolate this compound’s effects from endogenous bisphosphonates?

- Methodological Answer : Use stable isotope-labeled analogs (e.g., ¹³C-Deoxy Risedronic Acid) in tracer studies. LC-MS/MS with selective reaction monitoring (SRM) distinguishes exogenous vs. endogenous compounds. In animal models, knockout strains (e.g., CatK-deficient mice) can isolate drug-specific inhibition of osteoclast activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。